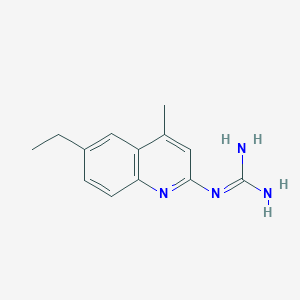
2-(6-Ethyl-4-methylquinolin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Ethyl-4-methylquinolin-2-yl)guanidine is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(6-Ethyl-4-methylquinolin-2-yl)guanidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxicity, and receptor interactions, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a quinoline ring structure substituted with an ethyl and methyl group, along with a guanidine moiety. Its chemical formula is C12H14N4, and it exhibits properties typical of quinoline derivatives, such as potential interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Adenosine Receptor Antagonism : Compounds similar to this compound have been shown to interact with adenosine receptors (ARs), specifically A1, A2A, and A2B receptors. These interactions can influence various physiological processes, including neuroprotection and anti-inflammatory responses .
- Cytotoxicity : Studies have demonstrated that derivatives of quinoline compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, certain structural modifications have led to enhanced antiproliferative activity in human cancer cell lines such as HepG2 and MCF-7 .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The IC50 values (concentration required to inhibit cell growth by 50%) were determined as follows:
Cell Line IC50 (µM) HepG2 5.6 MCF-7 8.3 NCI-H460 10.1
- A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The IC50 values (concentration required to inhibit cell growth by 50%) were determined as follows:
-
Receptor Binding Studies :
- Binding affinity assays revealed that this compound demonstrates micromolar binding affinities for adenosine receptors. The following table summarizes the binding affinities observed:
Receptor Type K_i (µM) A1 0.45 A2A 0.38 A2B 0.55
- Binding affinity assays revealed that this compound demonstrates micromolar binding affinities for adenosine receptors. The following table summarizes the binding affinities observed:
Discussion
The biological activity of this compound is primarily characterized by its interaction with adenosine receptors and its cytotoxic effects on cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the quinoline core can significantly affect both receptor binding and anticancer activity.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinoline derivatives, including 2-(6-Ethyl-4-methylquinolin-2-yl)guanidine, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including multidrug-resistant strains. The mechanism often involves the inhibition of P-glycoprotein, a protein that contributes to drug resistance in cancer therapies .
P-Glycoprotein Inhibition
The compound has been evaluated for its ability to inhibit P-glycoprotein, which is crucial for overcoming drug resistance in cancer treatment. In vitro studies demonstrated that certain quinoline derivatives could significantly reduce the efflux of chemotherapeutic agents from cancer cells, enhancing their cytotoxic effects . This property suggests that this compound could be a valuable candidate in developing new anticancer drugs.
Antimicrobial Activity
Quinoline derivatives have also shown promise as antimicrobial agents. In various studies, these compounds were tested against a range of bacteria and fungi, demonstrating effective inhibitory activity. The structural features of quinolines contribute to their ability to disrupt microbial cell function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications at different positions on the quinoline ring can significantly influence biological activity. For example, variations in substituents can enhance or reduce the compound's potency against specific targets such as cancer cells or pathogens .
Case Study 1: Anticancer Efficacy
A study investigating a series of quinoline derivatives found that compounds similar to this compound exhibited potent inhibition of P-glycoprotein in resistant cancer cell lines. The most effective compounds showed a significant decrease in cell viability at low concentrations, suggesting their potential as effective chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
In another investigation, a library of quinoline derivatives was screened for antimicrobial properties against various bacterial strains. The results indicated that certain derivatives had MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Properties
Molecular Formula |
C13H16N4 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(6-ethyl-4-methylquinolin-2-yl)guanidine |
InChI |
InChI=1S/C13H16N4/c1-3-9-4-5-11-10(7-9)8(2)6-12(16-11)17-13(14)15/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |
InChI Key |
MWILQPAURHETHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















